molecular formula C7H8ClNO B1592906 5-Chloro-2-methoxy-4-methylpyridine CAS No. 851607-29-9

5-Chloro-2-methoxy-4-methylpyridine

Cat. No. B1592906
M. Wt: 157.6 g/mol
InChI Key: OTGUAUPSFZGBPB-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-methylpyridine is a chemical compound. It is a pesticide intermediate .


Synthesis Analysis

The synthesis of 5-Chloro-2-methoxy-4-methylpyridine has been reported in several methods . One of the methods involves the reaction of a 2-alkoxy-5-alkoxymethylpyridine derivative with a chlorinating agent . Another method involves the use of a glass pressure reactor with cross-beam stirrer charged under argon with 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium and a hydrogenation catalyst .


Physical And Chemical Properties Analysis

5-Chloro-2-methoxy-4-methylpyridine is a solid at room temperature . It has a molecular weight of 157.6 .

Scientific Research Applications

Synthesis of Pyridine Derivatives

5-Chloro-2-methoxy-4-methylpyridine is a key component in the synthesis of various pyridine derivatives. One study demonstrated its role in synthesizing 4-methoxy-2,3,5-trimethylpyridine, a compound relevant for gastric-acid inhibiting activities (Mittelbach et al., 1988). Another research synthesized methyl 3-(2-methoxy-4-pyridyl)propionate, an intermediate in the creation of potent long-acting histamine H2-receptor antagonists (Adger et al., 1988).

Chemical Reactions with Other Compounds

Studies have shown that 5-Chloro-2-methoxy-4-methylpyridine reacts with various chemicals to form different compounds. For instance, a reaction with CsSO4F in methanol leads to 2-methoxy-3-chloropyridine (Stavber & Zupan, 1990). Similarly, synthesis and characterization studies have been conducted on various derivatives like 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol (Bai Linsha, 2015).

Synthesis and Reactivity Studies

Various synthesis and reactivity studies involving 5-Chloro-2-methoxy-4-methylpyridine have been explored. For example, the synthesis of 5-chloro-2,4-dihydroxypyridine and its reactivity towards different agents has been examined (Kolder & Hertog, 2010). Furthermore, the nitration of 3-chloro-5-methoxypyridine N-oxide to produce various nitropyridines has been documented (Bissell & Swansiger, 1987).

Photophysical and Spectroscopic Analysis

Photophysical and Spectroscopic Analysis

Research has been conducted on the photophysical properties and spectroscopic analysis of compounds involving 5-Chloro-2-methoxy-4-methylpyridine. For example, a study focused on synthesizing and analyzing the properties of 2-methoxy- and 2-morpholino pyridine compounds, highlighting their potential as highly emissive fluorophores in solution and solid states (Hagimori et al., 2019). Additionally, equilibrium studies have been conducted to understand the effects of substituents on methoxypyridine-1-methylpyridone equilibria, providing insights into the stability and reactivity of such compounds (Beak et al., 1972).

Bioconjugation and Binding Properties

The compound has also been used in the synthesis of oligonucleotides covalently linked to an acridine derivative. This research is significant for understanding the binding properties of these conjugates with DNA, which has implications in biochemistry and molecular biology (Asseline et al., 1996).

Safety And Hazards

5-Chloro-2-methoxy-4-methylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organ being the respiratory system .

properties

IUPAC Name

5-chloro-2-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGUAUPSFZGBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630889
Record name 5-Chloro-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxy-4-methylpyridine

CAS RN

851607-29-9
Record name 5-Chloro-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.2 g (69 mmol) of N-chlorosuccinimide was charged to a N,N-dimethylformamide (DMF) 15 ml solution of 8.0 g (65 mmol) of 2-methoxy-4-methylpyridine, followed by stirring for 18 hours. Water was added to the reaction solution, and the aqueous layer was extracted with diethyl ether. The organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate and subjected to filtration, and the solvent was distilled off under reduced pressure. The crude product was purified by silica gel column chromatography to obtain 8.5 g (yield: 82%) of 5-chloro-2-methoxy-4-methylpyridine (melting point 32 to 33° C.).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
М ОГАВА, А НИСИМУРА, М ОХНО - 2016 - elibrary.ru
Изобретение относится к сельскому хозяйству. Для борьбы с заболеванием растения осуществляют нанесение на растения (а) 3-(2, 3, 4-триметокси-6-метилбензоил)-5-хлор-…
Number of citations: 0 elibrary.ru

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